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trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride

Catalog No.
S12523099
CAS No.
M.F
C10H19ClN2O4
M. Wt
266.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3...

Product Name

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C10H19ClN2O4

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12;/h6-7H,4-5,11H2,1-3H3,(H,13,14);1H

InChI Key

OSFJCLSARQXMCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O.Cl

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18N2O4·HCl. It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is notable for its structural properties, particularly the presence of both an amino group and a carboxylic acid group, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

The compound's IUPAC name is 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid; hydrochloride. Its molecular weight is approximately 266.72 g/mol, and it exhibits characteristics typical of amino acids, including solubility in water due to the presence of polar functional groups .

The chemical reactivity of trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in esterification and amidation reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions without interference from the amine .

Common reactions involving this compound include:

  • Deprotection: Removal of the Boc group under acidic conditions to yield the free amine.
  • Esterification: Reaction with alcohols to form esters.
  • Peptide synthesis: Utilization as a building block in peptide coupling reactions.

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride exhibits biological activity primarily due to its structural resemblance to naturally occurring amino acids. It has been studied for its potential role in enzyme-substrate interactions and protein folding studies. The compound's ability to mimic certain biological molecules makes it valuable in biochemical research, particularly in understanding protein dynamics and interactions .

Additionally, its derivatives have been explored for pharmacological applications, particularly in targeting neurological and inflammatory conditions. The unique structural features may enhance binding affinity to specific receptors or enzymes, thereby influencing biological pathways .

The synthesis of trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc derivative.
  • Formation of the Carboxylic Acid: The carboxylic acid functionality is introduced through appropriate synthetic routes involving pyrrolidine derivatives.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for enhanced stability and solubility.

These synthetic routes may utilize solvents such as dichloromethane and require careful control of reaction conditions to maximize yield and purity .

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications across several fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules, particularly in peptide synthesis.
  • Medicinal Chemistry: The compound is explored for developing pharmaceuticals aimed at treating neurological disorders and inflammatory diseases.
  • Biochemical Research: It is used in studies related to enzyme mechanisms, protein interactions, and molecular modeling due to its structural properties .

Interaction studies involving trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride focus on its binding mechanisms with various biological targets. The Boc group influences steric hindrance and can modulate binding affinity towards enzymes or receptors. Studies have shown that variations in the structure can significantly affect interaction strength and specificity, making this compound a valuable tool in drug design and development .

Several compounds share structural similarities with trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
cis-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidC10H18N2O4Geometric isomer with different spatial arrangement affecting reactivity
trans-4-Amino-1-Fmoc-pyrrolidine-3-carboxylic acidC20H20N2O4Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group; used in peptide synthesis
4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid methyl esterC11H20N2O4Methyl ester derivative; alters solubility and reactivity compared to the parent compound

These compounds exhibit unique properties that differentiate them from trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride, particularly concerning their reactivity profiles and applications in synthesis or biological studies .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

266.1033348 g/mol

Monoisotopic Mass

266.1033348 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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